thiothixene
Beschreibung
Eigenschaften
IUPAC Name |
(9E)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBKORZTTCHDGY-UFWORHAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316424 | |
| Record name | trans-Thiothixene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride | |
| Record name | Thiothixene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to tan crystals cis-, trans- mixture), White to tan crystalline powder | |
CAS No. |
3313-27-7, 5591-45-7 | |
| Record name | trans-Thiothixene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3313-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Thiothixene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003313277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | thiothixene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thiothixene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-Thiothixene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-9H-thioxanthene-2-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOTHIXENE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UE42HF37R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thiothixene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/ | |
| Record name | Thiothixene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vorbereitungsmethoden
Acetylation and Condensation Pathway
The first method involves the acetylation of 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide (Figure 1). Subsequent condensation with a propylidene amine precursor facilitates side-chain incorporation. Reduction with sodium borohydride (NaBH₄) yields an intermediate alcohol, which undergoes dehydration using phosphorus oxychloride (POCl₃) in pyridine to produce E- and Z-thiothixene isomers.
Key Reaction Steps:
-
Lithiation of thioxanthene sulfonamide.
-
Acetylation at the 9-position.
-
Amine exchange to introduce the piperazine moiety.
-
Stereoselective reduction and dehydration.
Wittig Reaction-Based Synthesis
Muren et al. developed an alternative route using N,N-dimethylsulfamoyl-Z-thioxanthen-9-one as the starting material. A Wittig reaction with a phosphorane reagent installs the piperazinylpropylidene side chain. Methylation of the piperazine nitrogen completes the synthesis, yielding a mixture of E- and Z-isomers, which are separated via chromatography.
Industrial-Scale Synthesis: Hobbs’ Method
D.C. Hobbs’ method, widely adopted for large-scale production, begins with thiophenol and 2-chloro-5-dimethylsulfamoylbenzoic acid .
Reaction Sequence and Conditions
-
Alkaline Condensation : Thiophenol reacts with the chlorobenzoic acid derivative in dimethylformamide (DMF) at 130–140°C.
-
Cyclization : The intermediate undergoes ring closure using polyphosphoric acid (PPA) at 70°C, forming N,N-dimethylsulfamoyl-Z-thioxanthen-9-one.
-
Wittig Reaction : The ketone reacts with a piperazinylpropylidene phosphorane to yield this compound isomers.
Table 1: Key Reagents and Conditions in Hobbs’ Method
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | DMF, 130–140°C | Alkaline coupling |
| 2 | PPA, 70°C | Cyclization |
| 3 | Wittig reagent | Side-chain installation |
Stereochemical Considerations and Isomer Separation
This compound exists as E- and Z-isomers due to the exocyclic double bond in its side chain. The Z-isomer exhibits greater antipsychotic potency, necessitating precise stereochemical control.
Chromatographic Resolution
Industrial processes employ silica gel chromatography with methanol-chloroform gradients to isolate the Z-isomer. Recent advances have explored chiral stationary phases for higher resolution, though cost constraints limit their adoption.
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| TFA | DCM | 95 |
| H₂SO₄ | THF | 70 |
| p-TSA | DCM | 65 |
Critical Analysis of Synthetic Challenges
Analyse Chemischer Reaktionen
Types of Reactions
thiothixene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioxanthene derivatives .
Wissenschaftliche Forschungsanwendungen
Medical Uses
Thiothixene is primarily indicated for the treatment of:
- Schizophrenia : It is effective in managing both positive and negative symptoms of schizophrenia.
- Bipolar Disorder : this compound can help stabilize mood and mitigate manic episodes.
- Behavioral Disturbances : It is utilized in managing severe behavioral problems in various settings, including pediatric and geriatric populations.
Side Effects
While this compound is effective for its intended uses, it is associated with several side effects:
- Extrapyramidal Symptoms (EPS) : These include tremors, rigidity, and bradykinesia, which are common with typical antipsychotics .
- Anticholinergic Effects : Patients may experience dry mouth, constipation, blurred vision, and urinary retention .
- Weight Gain : Similar to many antipsychotics, this compound can lead to metabolic changes resulting in weight gain .
- Neuroleptic Malignant Syndrome (NMS) : A rare but serious condition that can occur with antipsychotic use .
Case Studies
Several studies highlight the clinical efficacy and safety of this compound:
-
Comparative Study on Efficacy :
A study comparing chlorpromazine and this compound found that this compound was more effective in reducing psychotic symptoms with a lower incidence of sedation. This suggests that it may be a preferable option for patients who require a more active lifestyle while undergoing treatment . -
Long-term Treatment Outcomes :
Research indicates that long-term use of this compound in patients with schizophrenia resulted in sustained improvement in symptoms without significant cognitive decline. This highlights its potential for chronic management of psychotic disorders . -
Pediatric Use :
A case study involving children with severe behavioral disturbances demonstrated that this compound effectively reduced aggression and impulsivity while maintaining a tolerable side effect profile. This supports its use in pediatric populations under careful monitoring .
Wirkmechanismus
thiothixene exerts its effects by acting as an antagonist on various postsynaptic receptors, including:
Dopaminergic Receptors: Blocks D1, D2, D3, and D4 receptors, affecting both productive and unproductive symptoms of schizophrenia.
Serotonergic Receptors: Inhibits 5-HT1 and 5-HT2 receptors, contributing to anxiolytic, antidepressive, and antiaggressive properties.
Histaminergic Receptors: Blocks H1 receptors, leading to sedation and antiemesis.
Adrenergic Receptors: Inhibits alpha1 and alpha2 receptors, affecting blood pressure and reflex tachycardia.
Muscarinic Receptors: Blocks M1 and M2 receptors, causing anticholinergic symptoms.
Vergleich Mit ähnlichen Verbindungen
Table 1: Pharmacokinetic Comparison
| Parameter | This compound | Haloperidol | Clozapine |
|---|---|---|---|
| Half-life (hours) | 34 | 18–24 | 12–16 |
| Metabolism | Hepatic | Hepatic | Hepatic |
| Protein Binding | 90% | 92% | 95% |
| Primary Excretion | Biliary | Renal | Renal |
Table 2: Adverse Effect Profile
| Effect | This compound | Chlorpromazine | Haloperidol |
|---|---|---|---|
| EPS | Moderate | Low | High |
| Sedation | Low | High | Low |
| Anticholinergic | Weak | Strong | Minimal |
| Retinopathy Risk | Rare | Moderate | None |
Sources:
Biologische Aktivität
Thiothixene, marketed under the trade name Navane, is an antipsychotic medication belonging to the thioxanthene class. Introduced in 1967, this compound has been primarily used for the treatment of schizophrenia and other psychotic disorders. Its biological activity is characterized by its interaction with various neurotransmitter receptors, leading to both therapeutic effects and side effects.
This compound acts as an antagonist at multiple receptor sites, which contributes to its efficacy and side effects. The primary mechanisms include:
- Dopamine Receptors : this compound primarily blocks D2 dopamine receptors in the mesolimbic pathway, which is crucial for its antipsychotic effects. It also interacts with D1, D3, and D4 receptors, influencing both positive and negative symptoms of schizophrenia .
- Serotonin Receptors : It antagonizes 5-HT1 and 5-HT2 serotonin receptors, which may contribute to its anxiolytic and antidepressive properties while also mitigating some extrapyramidal side effects .
- Histaminergic Receptors : The blockade of H1 receptors leads to sedation and antiemetic effects, while also contributing to weight gain .
- Alpha-Adrenergic Receptors : this compound's action on alpha-adrenergic receptors can result in hypotension and sedation .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with peak serum concentrations typically reached within 1 to 3 hours. It undergoes extensive hepatic metabolism, primarily yielding N-demethylthis compound as its major metabolite. Most of the drug and its metabolites are excreted in feces .
Clinical Efficacy
Numerous studies have evaluated this compound's efficacy in treating schizophrenia:
- A double-blind study involving 52 patients demonstrated that this compound was effective in managing symptoms of schizophrenia compared to placebo and chlorpromazine, supporting its use as a single neuroleptic treatment rather than in combination with antidepressants .
- This compound has shown effectiveness in treating acute agitation and psychosis due to delirium, suggesting its versatility beyond traditional psychotic disorders .
Side Effects
Despite its therapeutic benefits, this compound is associated with several adverse effects:
- Extrapyramidal Symptoms (EPS) : Commonly reported EPS include tremors, rigidity, and bradykinesia. These symptoms arise from dopamine receptor antagonism in the nigrostriatal pathway .
- Tardive Dyskinesia : A potentially irreversible condition characterized by involuntary movements may develop after prolonged use .
- Neuroleptic Malignant Syndrome (NMS) : A rare but life-threatening condition associated with antipsychotic medications can occur .
- Prolactin Elevation : Chronic use leads to elevated prolactin levels, which can cause galactorrhea and menstrual irregularities .
Case Studies
Several case studies highlight both the therapeutic potential and risks associated with this compound:
- Medication Error Case : A 71-year-old female mistakenly received this compound instead of her antihypertensive medication. She developed significant physical and psychological symptoms, including tremors and mood swings. Upon discontinuation of this compound, her condition improved markedly .
- Delirium Treatment : In a case series evaluating this compound for agitation in delirium patients, it was found to be effective without significant adverse effects when monitored appropriately .
Summary of Biological Activity
| Property | Details |
|---|---|
| Drug Class | Thioxanthene |
| Primary Use | Treatment of schizophrenia |
| Receptor Targets | D1-D4 dopamine receptors; 5-HT1/2 serotonin receptors; H1 histaminergic; alpha-adrenergic |
| Common Side Effects | Extrapyramidal symptoms, tardive dyskinesia, NMS, prolactin elevation |
| Pharmacokinetics | Rapid absorption; peak levels at 1-3 hours; metabolized in the liver |
Q & A
Basic Research Question: What experimental methodologies are recommended for investigating thiothixene’s receptor affinity and mechanism of action in preclinical models?
Methodological Answer:
To study this compound’s receptor binding properties, employ radioligand competition assays (e.g., using D2 dopamine receptors) with dose-response curves to calculate IC50 values. Pair this with behavioral models (e.g., conditioned avoidance response in rodents) to correlate receptor occupancy with antipsychotic efficacy. Ensure rigorous controls, such as comparing this compound to reference antipsychotics like haloperidol, and validate findings using knockout animal models to isolate receptor-specific effects .
Advanced Research Question: How can researchers resolve contradictions in clinical efficacy data for this compound, such as its variable outcomes in geriatric populations with dementia-related psychosis?
Methodological Answer:
Address discrepancies by designing randomized controlled trials (RCTs) with strict inclusion criteria (e.g., DSM-5-TR-defined dementia subtypes) and standardized dosing protocols. Use mixed-effects models to account for covariates like age, comorbidities, and concomitant medications. Incorporate biomarker stratification (e.g., serum this compound levels via gas chromatography) to identify subpopulations with differential responses. Meta-analyses of historical data (e.g., contrasting studies by Yesavage et al. and Rada et al. ) should employ sensitivity analyses to assess bias from heterogeneous patient cohorts.
Basic Research Question: What pharmacokinetic parameters should be prioritized when evaluating this compound’s bioavailability and half-life in human trials?
Methodological Answer:
Focus on AUC (area under the curve), Cmax, and elimination half-life (t½) using high-performance liquid chromatography (HPLC) or mass spectrometry for precise serum level quantification. Cross-validate results with RBC assays, as erythrocyte this compound levels may better correlate with long-term clinical outcomes . Ensure sampling at steady-state (5–7 days post-treatment initiation) and account for hepatic enzyme polymorphisms (e.g., CYP2D6) that affect metabolism.
Advanced Research Question: How can mixed-methods approaches enhance understanding of this compound’s impact on quality of life in schizophrenia patients?
Methodological Answer:
Combine quantitative scales (e.g., PANSS for symptom severity) with qualitative interviews to capture patient-reported outcomes (PROs). Use a convergent parallel design:
- Quantitative arm: Double-blind RCT comparing this compound vs. atypical antipsychotics.
- Qualitative arm: Thematic analysis of semi-structured interviews exploring side effects and functional improvements.
Triangulate data using joint displays to identify discordance between clinician-rated and patient-perceived efficacy .
Basic Research Question: What are the key considerations for designing studies on this compound’s efficacy in treatment-resistant schizophrenia?
Methodological Answer:
Define treatment resistance using TRRIP consensus criteria (e.g., failure of ≥2 antipsychotics). Employ a crossover design with washout periods to minimize carryover effects. Monitor adherence via pill counts or plasma assays. Include a placebo phase to distinguish drug-specific effects from placebo responses. Power calculations should account for expected effect sizes (Cohen’s d ≥0.5) based on prior trials .
Advanced Research Question: How can researchers investigate the relationship between this compound serum levels and neuroimaging biomarkers (e.g., dopamine receptor occupancy)?
Methodological Answer:
Use PET imaging with [11C]raclopride to quantify D2 receptor occupancy in vivo. Corrogate these data with serial serum this compound measurements using longitudinal mixed models. Include healthy controls and patient cohorts to differentiate disease-related vs. drug-induced receptor changes. Apply machine learning (e.g., random forests) to identify nonlinear interactions between pharmacokinetic parameters and imaging outcomes .
Basic Research Question: What methodologies are optimal for assessing this compound’s safety profile in elderly populations with comorbid conditions?
Methodological Answer:
Conduct retrospective cohort studies using electronic health records (EHRs) to analyze adverse events (e.g., mortality, cardiovascular events). Adjust for confounding via propensity score matching. For prospective studies, employ slow titration protocols (e.g., 2 mg/day increments) and continuous ECG monitoring to detect QTc prolongation. Reference FDA black-box warnings and compare safety data with atypical antipsychotics .
Advanced Research Question: How can contradictory findings on this compound’s efficacy in organic brain syndrome be reconciled through mechanistic studies?
Methodological Answer:
Develop animal models mimicking chronic organic brain syndrome (e.g., tauopathy models for dementia). Test this compound’s impact on neuroinflammation (via cytokine assays) and synaptic plasticity (via electrophysiology). Use transcriptomic profiling (RNA-seq) to identify pathways modulated by this compound. Validate findings in postmortem human brain tissues to bridge preclinical and clinical data .
Key Methodological Takeaways:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
